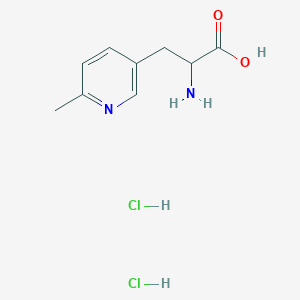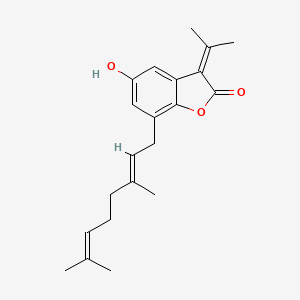
(R)-4-(2,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-2,4-二氯-D-高苯丙氨酸: 是苯丙氨酸(一种必需氨基酸)的衍生物。该化合物以存在芴甲氧羰基 (Fmoc) 保护基为特征,该基团通常用于肽合成。在苯环的 2 位和 4 位添加两个氯原子以及将碳链延长一个亚甲基(同系化)使该化合物独一无二。
准备方法
合成路线和反应条件
Fmoc-2,4-二氯-D-高苯丙氨酸的合成通常涉及以下步骤:
氨基保护: 使用 Fmoc 基团保护 D-高苯丙氨酸的氨基。这通常通过在碱(如碳酸钠)存在下使 D-高苯丙氨酸与 Fmoc-氯反应来实现。
氯化: 使用氯化剂(如亚硫酰氯或五氯化磷)在苯环的 2 位和 4 位进行氯化。
工业生产方法
Fmoc-2,4-二氯-D-高苯丙氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 在受控条件下,大量 D-高苯丙氨酸与 Fmoc-氯反应。
纯化: 使用结晶或色谱等技术纯化产品,以确保高纯度。
化学反应分析
反应类型
Fmoc-2,4-二氯-D-高苯丙氨酸会发生几种类型的化学反应:
取代反应: 苯环上的氯原子可以被其他亲核试剂取代。
脱保护: Fmoc 基团可以在碱性条件下脱除,通常使用哌啶。
常用试剂和条件
取代反应: 甲醇钠或叔丁醇钾等试剂可用于亲核取代。
脱保护: 二甲基甲酰胺 (DMF) 中的哌啶通常用于脱除 Fmoc 基团。
形成的主要产物
取代产物: 根据所用亲核试剂的不同,可以形成各种取代的 Fmoc-2,4-二氯-D-高苯丙氨酸衍生物。
脱保护氨基酸: 脱除 Fmoc 基团会生成 2,4-二氯-D-高苯丙氨酸。
科学研究应用
Fmoc-2,4-二氯-D-高苯丙氨酸在科学研究中有多种应用:
肽合成: 它被用作肽和蛋白质合成的构建块。
蛋白质组学研究: 该化合物用于研究蛋白质结构和功能。
药物化学: 研究其潜在的治疗应用,包括作为药物开发的前体。
作用机制
Fmoc-2,4-二氯-D-高苯丙氨酸的作用机制涉及其掺入肽和蛋白质中。Fmoc 基团在合成过程中保护氨基,防止不必要的反应。一旦掺入,Fmoc 基团就可以脱除以揭示游离氨基,从而允许进一步的反应或与生物靶标的相互作用。
相似化合物的比较
类似化合物
Fmoc-D-高苯丙氨酸: 结构相似,但没有氯原子。
Fmoc-2,4-二氯-L-高苯丙氨酸: 该化合物的 L-对映异构体。
独特性
Fmoc-2,4-二氯-D-高苯丙氨酸因在 2 位和 4 位存在氯原子而具有独特性,这会影响其在肽合成中的反应性和相互作用。D-构型也赋予与 L-对应物不同的立体化学性质。
属性
分子式 |
C25H21Cl2NO4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30) |
InChI 键 |
CRJTYUFAAFBWAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





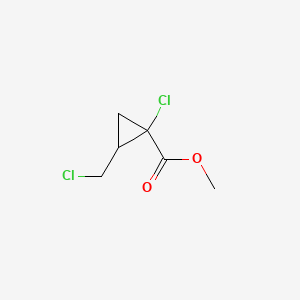
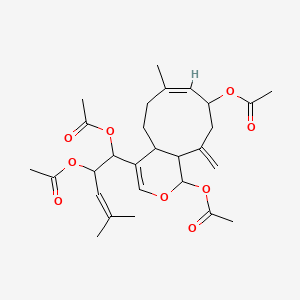
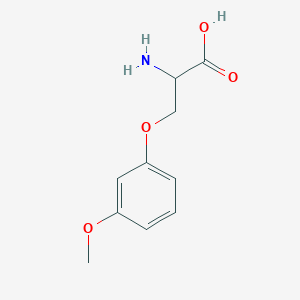
![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide](/img/structure/B12305661.png)

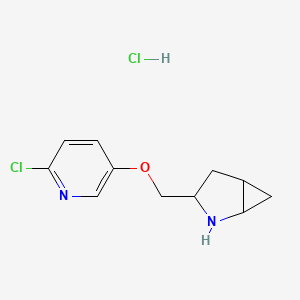
![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)
![rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)
